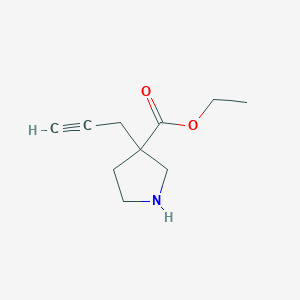

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h1,11H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWWEZJVXHSZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with an appropriate alkyne and esterifying agent. One common method is the reaction of 3-pyrrolidinone with propargyl bromide in the presence of a base such as potassium carbonate, followed by esterification with ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the alkyne group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyrrolidine Derivatives

Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate

- Molecular Formula: C₉H₁₅NO₃

- Key Features : Contains a 2-oxo (keto) group and two methyl substituents at the 4-position of the pyrrolidine ring.

- Comparison: The absence of a propargyl group reduces its reactivity in alkyne-based reactions. Its molecular weight is identical (185.22 g/mol) but with distinct steric and electronic properties due to methyl and oxo groups .

Ethyl 3-oxopyrrolidine-1-carboxylate

- CAS : 73193-55-2

- Key Features : Features a 3-oxo group on the pyrrolidine ring.

- Comparison : The lack of a propargyl substituent limits its utility in click chemistry. The oxo group may participate in hydrogen bonding, influencing biological activity differently. Similarity to the target compound is moderate (0.85 on a structural similarity scale) .

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate

- CAS : 14891-10-2

- Key Features : Combines a 2-methyl group with a 3-oxo group.

- Comparison : Structural similarity (0.93) is high due to the shared pyrrolidine-ester backbone, but the methyl and oxo groups alter steric hindrance and electronic distribution. This compound is less reactive toward alkyne-specific reactions .

Aromatic and Heterocyclic Analogs

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate

- Molecular Formula: C₁₆H₁₇NO₂

- Key Features : A pyridine-based ester with methyl and p-tolyl substituents.

- This structural variation may lead to distinct biological activities, such as interactions with enzymes or receptors .

Ethyl 3-amino-3-pyridin-4-ylprop-2-enoate

- Molecular Formula : C₁₀H₁₂N₂O₂

- Key Features: Contains an amino group and a conjugated enoate-pyridyl system.

- Comparison: The conjugated system enhances stability, while the amino group introduces hydrogen-bonding capacity. Unlike the propargyl group in the target compound, this structure is more suited for applications in asymmetric catalysis or as a chiral building block .

Structural and Reactivity Differences

| Compound | Key Substituents | Reactivity Highlights | Structural Similarity |

|---|---|---|---|

| Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate | Propargyl, ethyl ester | Alkyne-based click chemistry | Reference (1.00) |

| Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | Oxo, dimethyl | Hydrogen bonding, polar interactions | 0.83 |

| Ethyl 3-oxopyrrolidine-1-carboxylate | Oxo | Hydrogen bond acceptor | 0.85 |

| Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate | Oxo, methyl | Steric hindrance, moderate reactivity | 0.93 |

| Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate | Aromatic pyridine, methyl | π-π stacking, enzyme inhibition potential | <0.70 |

Biological Activity

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is characterized by a pyrrolidine ring substituted with an ethyl ester and a propyne group. The presence of these functional groups suggests potential reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds, including those similar to ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate, have demonstrated enzyme inhibition properties. Specifically, studies on related compounds show reversible inhibition of the human placental P450 aromatase enzyme, which is crucial in steroidogenesis and has implications in cancer biology . While ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate itself has not been explicitly tested for this activity, its structural analogs suggest a potential for similar effects.

3. Antimicrobial Activity

Preliminary studies on related compounds have indicated antibacterial and cytotoxic potentials. For example, ethyl derivatives have shown activity against multidrug-resistant strains of bacteria . This suggests that ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate may also possess antimicrobial properties worthy of further investigation.

Synthesis and Evaluation

The synthesis of ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. The synthesis pathways often include alkynation reactions that introduce the propyne group into the pyrrolidine framework.

Table 1: Summary of Biological Activities Related to Pyrrolidine Derivatives

Future Directions for Research

Further studies are needed to elucidate the specific biological activities of ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate. Key areas for future research include:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the compound's efficacy against various cancer cell lines and microbial strains.

- Mechanistic Studies : Investigating the underlying mechanisms through which the compound exerts its biological effects, particularly in enzyme inhibition and anticancer activity.

- Structure-Activity Relationship (SAR) : Analyzing how variations in the chemical structure affect biological activity to optimize the compound for therapeutic applications.

Q & A

Basic: What are the common synthetic routes for Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate, and what reaction conditions are typically employed?

Methodological Answer:

The synthesis of ethyl pyrrolidine carboxylates often involves cyclization or substitution reactions. For example, diastereoselective methods using Michael addition or cycloaddition reactions are effective. A typical approach includes reacting propargylamine derivatives with ethyl malonyl chloride under basic conditions (e.g., K₂CO₃ in N,N-dimethylacetamide) at 80°C for 10–24 hours, followed by purification via silica gel chromatography . For analogs like methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, diastereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis . Key parameters include solvent polarity, temperature, and stoichiometric control of reactants.

Advanced: How can diastereoselectivity be optimized in the synthesis of Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate derivatives?

Methodological Answer:

Diastereoselectivity can be enhanced through:

- Chiral catalysts : Use of enantiopure ligands (e.g., BINOL-derived catalysts) in asymmetric cycloadditions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization for specific stereoisomers.

- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable diastereomers.

For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates achieved >90% diastereomeric excess (de) using a combination of L-proline as a catalyst and THF as the solvent at 0°C . A comparative table of reaction conditions and outcomes is provided below:

| Catalyst | Solvent | Temp (°C) | Diastereomeric Excess (%) | Reference |

|---|---|---|---|---|

| L-Proline | THF | 0 | 92 | |

| K₂CO₃ | DMF | 80 | 75 |

Basic: What spectroscopic techniques are recommended for characterizing the structure of Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent integration. For stereochemical analysis, 2D NMR (e.g., NOESY) identifies spatial proximity of protons .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves absolute configuration and bond angles, critical for verifying diastereomers (e.g., C–C bond lengths of 1.54–1.56 Å in pyrrolidine rings) .

- Mass Spectrometry (LC-MS) : High-resolution LC-MS confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 224.12) and fragmentation patterns .

Advanced: What computational methods are effective in predicting the reactivity of the propargyl group in Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. For example, B3LYP/6-31G(d) level optimizations reveal electrophilic sites at the propargyl terminus .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF reduce activation barriers by 5–10 kcal/mol) .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

Basic: What safety precautions are necessary when handling Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for volatile intermediates.

- Emergency Protocols : In case of skin contact, rinse with water for 15 minutes and consult a physician. Neutralize spills with inert absorbents (e.g., vermiculite) .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent propargyl group oxidation .

Advanced: How can conflicting NMR data be resolved when analyzing the stereochemistry of Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate ¹H-¹³C couplings, resolving overlapping signals. For example, HMBC cross-peaks between the propargyl proton and carbonyl carbon confirm connectivity .

- Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange, sharpening split signals (e.g., diastereotopic protons).

- Crystallographic Validation : Cross-verify NMR assignments with XRD bond angles (e.g., C3–C4–C5 angles of 109.5° in the pyrrolidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.